
1-(2-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is an organofluorine compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . Another method involves the use of trifluoromethylating agents such as Ruppert’s reagent (CF₃SiMe₃) to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production often employs large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds .
Scientific Research Applications
1-(2-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to potent biological activity . The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological properties.
Celecoxib: A nonsteroidal anti-inflammatory drug with similar structural features.
Uniqueness: 1-(2-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is unique due to its specific combination of trifluoromethyl and chloro groups, which confer distinct chemical and biological properties . This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C9H3ClF6O |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3ClF6O/c10-6-3-4(8(11,12)13)1-2-5(6)7(17)9(14,15)16/h1-3H |
InChI Key |
HKGJYGMVJIDZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)
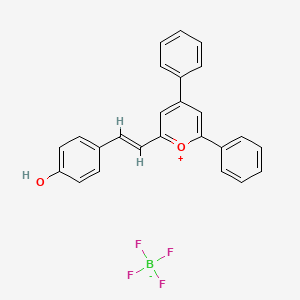
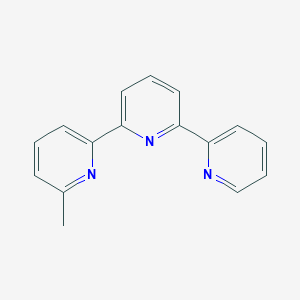
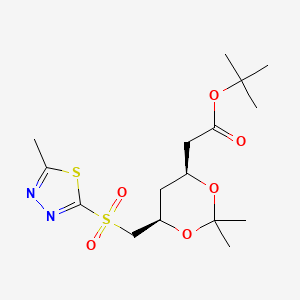

![3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14881348.png)

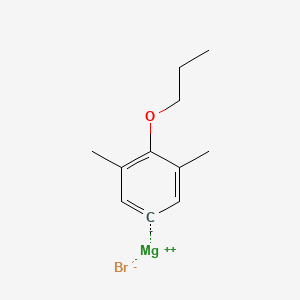
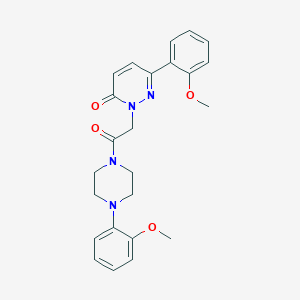

![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
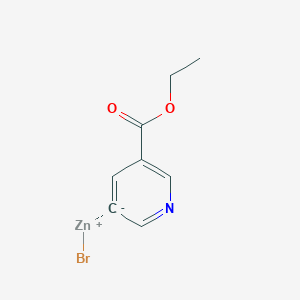
![5-[(Z)-(4-fluorophenyl)methylidene]-2-imino-1-methyldihydro-1H-imidazol-4-one](/img/structure/B14881397.png)
![N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14881419.png)
